molecular formula C20H21NO4S2 B12508672 3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12508672
M. Wt: 403.5 g/mol
InChI Key: GSMBHYPHPKZALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound that features a unique combination of functional groups, including an ethyldisulfanyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common in industrial settings to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. The Fmoc group serves as a protective group for the amino function, allowing for stepwise synthesis of peptides. Additionally, the disulfide bond can be used to introduce thiol groups into peptides, which are important for forming disulfide bridges in protein structures .

In biology and medicine, this compound can be used to study protein folding and stability, as well as in the development of peptide-based therapeutics. In the industrial sector, it is used in the production of custom peptides for research and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The ethyldisulfanyl group can form disulfide bonds, which are crucial for the structural integrity and function of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is unique due to the combination of the Fmoc protective group and the ethyldisulfanyl group, making it particularly useful in the synthesis of peptides that require both protection and the ability to form disulfide bonds. This dual functionality is not commonly found in other similar compounds .

Properties

IUPAC Name

3-(ethyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c1-2-26-27-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMBHYPHPKZALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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